molecular formula C10H14ClN3O B12232254 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12232254
M. Wt: 227.69 g/mol
InChI Key: YSWMWOLOGASFBP-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is an organic compound that features a furan ring and a pyrazole ring connected through a methanamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine exhibit promising anticancer properties. For instance, derivatives containing pyrazole and furan moieties have shown significant growth inhibition in various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AHT29 (Colon)2.01
Compound BMCF-7 (Breast)5.71
Compound CHepG2 (Liver)6.14

These results suggest a structure-activity relationship where the presence of specific functional groups enhances anticancer efficacy .

Anticonvulsant Properties

Recent studies have explored the anticonvulsant effects of pyrazole derivatives, indicating that modifications to the pyrazole ring can lead to enhanced protective indices in seizure models:

AnalogueED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 118.4170.29.2
Analogue 224.3888.233.6

The data demonstrates that structural variations significantly influence anticonvulsant activity, making these compounds potential candidates for further development .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:

  • Preparation of Pyrazole Derivative : The initial step involves synthesizing the pyrazole ring through condensation reactions.
  • Furan Integration : Subsequently, the furan moiety is introduced via electrophilic substitution.
  • Final Amine Formation : The final compound is obtained by reductive amination with formaldehyde or related carbonyl compounds.

These synthetic routes allow for the modification of various functional groups, enabling the exploration of structure-activity relationships .

Case Study 1: Anticancer Efficacy

A study conducted on a series of furan-pyrazole hybrids demonstrated their efficacy against multiple cancer cell lines, with particular attention given to their mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study 2: Seizure Protection

Research evaluating the anticonvulsant properties of pyrazole derivatives highlighted significant neuroprotective effects in animal models, suggesting potential therapeutic applications in epilepsy management.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-furyl)-N-[(1H-pyrazol-4-yl)methyl]methanamine: Lacks the methyl group on the pyrazole ring.

    1-(2-thienyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine: Contains a thiophene ring instead of a furan ring.

    1-(2-furyl)-N-[(1-methyl-1H-imidazol-4-yl)methyl]methanamine: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to the presence of both furan and pyrazole rings, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

1-(2-furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, with CAS number 1856058-69-9, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C10H14N3O, with a molecular weight of approximately 194.24 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been reported to exhibit activity against specific enzymes and receptors implicated in various diseases. The precise mechanism involves binding to these targets, which can lead to modulation of signaling pathways related to cell proliferation and apoptosis.

Antitumor Activity

Several studies have indicated that derivatives of pyrazole and furan compounds possess significant antitumor properties. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the pyrazole ring enhance cytotoxicity against tumor cells.

CompoundCell LineIC50 (µM)Reference
1A5495.0
2HeLa3.2
3MCF74.8

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of electron-donating or electron-withdrawing groups on the aromatic rings significantly influences the biological activity of the compound. For example, substituents at specific positions on the furan or pyrazole rings can enhance or diminish the compound's potency against targeted cells.

Case Studies

A notable study involved synthesizing several derivatives of this compound and evaluating their biological activities in vitro. The results indicated that modifications on the furan ring led to enhanced antitumor activity, particularly when combined with specific substituents on the pyrazole moiety.

Example Study

In a comparative study, a derivative with a methoxy group at position 3 of the furan ring exhibited an IC50 value of 2.5 µM against breast cancer cells, significantly lower than that of the parent compound which had an IC50 value of 5 µM.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

1-(furan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-13-8-9(6-12-13)5-11-7-10-3-2-4-14-10;/h2-4,6,8,11H,5,7H2,1H3;1H

InChI Key

YSWMWOLOGASFBP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

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